2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Overview
Description
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride is a synthetic compound that features both azetidine and triazole rings. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Combining the Rings: The azetidine and triazole rings are then linked through a suitable linker, such as a propanol group, under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, potentially inhibiting their activity, while the triazole ring can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole.
Uniqueness
What sets 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride apart is the combination of both azetidine and triazole rings in a single molecule.
Properties
IUPAC Name |
2-[1-(azetidin-3-yl)triazol-4-yl]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-8(2,13)7-5-12(11-10-7)6-3-9-4-6;/h5-6,9,13H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOJVGMIGLHKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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